N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only . It’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium . These compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the presence of a carbonyl or thiocarbonyl group significantly affects the characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide and its analogs are synthesized and characterized in various studies. For instance, a study discusses the synthesis, characterization, and antimicrobial evaluation of related compounds, highlighting the chemical processes involved in producing these analogs and their potential antimicrobial properties (Spoorthy et al., 2021).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been studied. This research provides insights into the molecular and crystal structure of these compounds, which is crucial for understanding their properties and potential applications (Prabhuswamy et al., 2016).
Biological Evaluation and Docking Studies
Some studies focus on the biological evaluation and docking studies of thiophene derivatives. These investigations are essential for determining the biological activity and potential therapeutic applications of these compounds. A study by Talupur et al. (2021) explores this aspect, emphasizing the antimicrobial properties and molecular docking studies of similar compounds (Talupur et al., 2021).
Applications in Medicinal Chemistry
The research on this compound extends to its potential applications in medicinal chemistry. For instance, studies investigate the synthesis and evaluation of related compounds as inhibitors of human leukocyte elastase, which has implications in treating various diseases, including inflammatory disorders (Gütschow et al., 1999).
Antioxidant and Antitumor Activities
Research also explores the antioxidant and antitumor activities of thiophene derivatives. A study by Yeşilkaynak et al. (2017) synthesizes and characterizes novel thiourea derivatives and investigates their antioxidant and antitumor activities, highlighting the potential therapeutic applications of these compounds (Yeşilkaynak et al., 2017).
Antimicrobial Activity
Several studies focus on the antimicrobial activity of thiophene derivatives. For example, a study by Sowmya et al. (2018) synthesizes and evaluates the antimicrobial activity of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds, demonstrating their potential in combating bacterial and fungal infections (Sowmya et al., 2018).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of thiophene derivatives are also a topic of interest. Research in this area explores how the introduction of different acceptor groups affects these properties, which is significant for applications in materials science and electronics (Hu et al., 2013).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
Thiazole derivatives are known to interact with various targets to induce their biological effects . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, they may affect pathways related to inflammation, tumor growth, bacterial or fungal growth, etc.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific targets and mode of action .
Future Directions
Thiazoles are an important class of five-membered heterocyclic compounds that have drawn the attention of chemists over the years due to their diverse biological activities . Future research could focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-14-6-5-12(10-15(14)23-2)18-20-13(11-25-18)7-8-19-17(21)16-4-3-9-24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZYTRQCHSMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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